Cas no 847158-86-5 ((2-Cyclobuten-1-yldimethylsilyl)benzene)

(2-Cyclobuten-1-yldimethylsilyl)benzene 化学的及び物理的性質
名前と識別子
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- Silane, 2-cyclobuten-1-yldimethylphenyl-
- (2-Cyclobuten-1-yldimethylsilyl)benzene
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(2-Cyclobuten-1-yldimethylsilyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C990233-10mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 10mg |
$ 64.00 | 2023-09-08 | ||
TRC | C990233-25mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 25mg |
$ 127.00 | 2023-09-08 | ||
TRC | C990233-500mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 500mg |
$1665.00 | 2023-05-18 | ||
TRC | C990233-50mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 50mg |
$ 218.00 | 2023-09-08 | ||
TRC | C990233-250mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 250mg |
$982.00 | 2023-05-18 | ||
TRC | C990233-100mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 100mg |
$402.00 | 2023-05-18 |
(2-Cyclobuten-1-yldimethylsilyl)benzene 関連文献
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Munehiro Hasegawa,Ippei Usui,Soichiro Konno,Masahiro Murakami Org. Biomol. Chem. 2010 8 4169
(2-Cyclobuten-1-yldimethylsilyl)benzeneに関する追加情報
CAS 847158-86-5: (2-Cyclobuten-1-yldimethylsilyl)benzene – Structural Properties, Synthesis, and Emerging Applications
(2-Cyclobuten-1-yldimethylsilyl)benzene, identified by its unique CAS number 847158-86-5, represents a specialized organosilicon compound with a distinctive molecular architecture. This compound integrates a cyclobutene ring system with a dimethylsilyl group (–Si(CH₃)₂–) tethered to a benzene core, forming a conjugated framework that bridges aromatic stability with silicon-based reactivity. The combination of these structural elements positions it as a valuable intermediate in advanced organic synthesis and materials science.
The cyclobutene moiety in this molecule introduces unique electronic and conformational dynamics. Cyclobutene rings are known for their inherent strain energy, which can be harnessed in reactions such as electrocyclic ring-opening processes. When coupled with the dimethylsilyl functionality, the compound exhibits enhanced nucleophilic character due to the electron-donating nature of the silicon center. This dual reactivity profile makes it an attractive candidate for catalytic applications and as a building block in complex molecule assembly.
Synthesis of (2-Cyclobuten-1-yldimethylsilyl)benzene typically involves cross-coupling methodologies, such as the Stille or Suzuki-Miyaura reactions, where aryl halides react with silylated cyclobutene precursors under palladium catalysis. Recent advancements in transition-metal-free protocols have further streamlined this process, reducing byproduct formation and improving yield efficiency. These developments align with the growing emphasis on sustainable chemical synthesis in pharmaceutical and industrial sectors.
In terms of physical properties, the compound demonstrates moderate solubility in polar organic solvents like THF or DMSO but remains sparingly soluble in water. Its melting point (~45–50°C) and boiling point (>200°C at reduced pressure) reflect the balance between aromatic π-stacking interactions and silicon-induced steric effects. Spectroscopic data, including NMR (1H, 13C, and Si–NMR) and IR analysis, confirm the presence of characteristic cyclobutene C=C stretching vibrations (≈1640 cm⁻¹) and Si–C coupling constants (~3 JSi-C = 70–90 Hz).
A critical area of research involves the use of this compound as a protecting group reagent in multistep syntheses. The dimethylsilyl moiety can be selectively removed under mild conditions (e.g., using tetrabutylammonium fluoride), enabling precise control over functional group transformations. For instance, its application in protecting phenolic hydroxyl groups during polyphenol derivatization has been highlighted in recent studies on natural product analogs.
The integration of cyclobutene units into aromatic systems also opens avenues for photoreactive materials development. Under UV irradiation (<λ ≈ 365 nm), the cyclobutene ring undergoes reversible [4+2] Diels-Alder/retro-Diels-Alder reactions with dienophiles like maleic anhydride. This property has been exploited in photoresponsive polymers for smart drug delivery systems and stimuli-responsive coatings.
In material science applications, researchers have explored its role as a precursor to silicon-containing polymers with tailored thermal stability. The silylated cyclobutene motif can act as a crosslinking agent during polymerization processes, enhancing mechanical strength while maintaining processability. A 2023 study demonstrated its utility in creating thermally stable polyimides for aerospace applications.
The compound's potential extends to electrochemical applications, particularly in redox-active materials design. The combination of aromatic electron delocalization and silicon's redox versatility creates opportunities for energy storage technologies such as lithium-ion battery electrolytes or supercapacitor components.
Ongoing research continues to uncover novel synthetic methodologies involving this scaffold. For example, asymmetric hydrogenation strategies targeting chiral cyclobutenes have shown promise for enantioselective synthesis pathways relevant to pharmaceutical intermediates. Additionally, computational studies using DFT modeling are elucidating reaction mechanisms involving silylated cyclobutenes under various catalytic conditions.
From an analytical chemistry perspective, this compound serves as an internal standard in GC/MS analyses due to its distinct fragmentation patterns during ionization processes. Its volatility profile (retention time ≈ 9 minutes under standard GC conditions) allows for efficient separation from complex mixtures without interfering with other analytes.
In educational settings, (2-Cyclobuten-1-yldimethylsilyl)benzene provides an excellent model system for teaching concepts related to conjugated ring systems, organosilicon chemistry, and transition state theory through mechanistic case studies involving ring-opening reactions.
The safety profile of this compound aligns with standard laboratory handling protocols for organosilicon reagents: while not classified as hazardous under REACH regulations (EC No: pending), appropriate PPE should be used during manipulation due to potential skin irritation from prolonged exposure to silylated compounds.
Looking ahead, emerging applications are being explored at the intersection of nanotechnology and bioconjugation chemistry. Researchers are investigating its use as a linker molecule for attaching functional groups to carbon nanotubes or graphene oxide surfaces via click chemistry approaches involving copper(I)-catalyzed azide-alkyne cycloadditions.
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